molecular formula C22H29NO7S B6313523 L-Aspartic acid alpha-t-butyl beta-benzyl ester tosylate (H-L-Asp(Bzl)-OtBu.Tos) CAS No. 1301706-84-2

L-Aspartic acid alpha-t-butyl beta-benzyl ester tosylate (H-L-Asp(Bzl)-OtBu.Tos)

Cat. No. B6313523
CAS RN: 1301706-84-2
M. Wt: 451.5 g/mol
InChI Key: TVSZWBLVMXQGGD-YDALLXLXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

L-Aspartic acid alpha-t-butyl beta-benzyl ester tosylate, also known as H-L-Asp(Bzl)-OtBu.Tos, is a synthetic derivative of the naturally occurring amino acid, L-aspartic acid. It is a white crystalline solid that is used in various scientific research applications. It is synthesized through a reaction between L-aspartic acid, t-butyl alcohol, and benzyl tosylate, and is used in a variety of lab experiments due to its stability and water solubility.

Scientific Research Applications

L-Aspartic acid alpha-t-butyl beta-benzyl ester tosylate (H-L-Asp(Bzl)-OtBu.Tos)(Bzl)-OtBu.Tos has a variety of scientific research applications. It is used to study the structure and function of proteins, as well as to study enzyme kinetics. It is also used to study the binding of drugs to their target proteins, and to study the effects of drugs on the body. Additionally, it is used in drug discovery and development, as well as in the study of signal transduction pathways.

Mechanism of Action

L-Aspartic acid alpha-t-butyl beta-benzyl ester tosylate (H-L-Asp(Bzl)-OtBu.Tos)(Bzl)-OtBu.Tos acts as a substrate for enzymes, meaning that it binds to an enzyme and is then acted upon by the enzyme. This binding activates the enzyme, which then catalyzes a reaction that results in a product. The mechanism of action of L-Aspartic acid alpha-t-butyl beta-benzyl ester tosylate (H-L-Asp(Bzl)-OtBu.Tos)(Bzl)-OtBu.Tos is not fully understood, but it is believed that it binds to the active sites of enzymes and activates them, allowing them to catalyze a reaction.
Biochemical and Physiological Effects
L-Aspartic acid alpha-t-butyl beta-benzyl ester tosylate (H-L-Asp(Bzl)-OtBu.Tos)(Bzl)-OtBu.Tos has been studied for its biochemical and physiological effects. It has been found to be an inhibitor of the enzyme, aspartate aminotransferase, which is involved in the metabolism of amino acids. Additionally, it has been found to inhibit the enzyme, glycogen synthase, which is involved in the synthesis of glycogen. Furthermore, it has been found to inhibit the enzyme, phospholipase A2, which is involved in the breakdown of phospholipids.

Advantages and Limitations for Lab Experiments

L-Aspartic acid alpha-t-butyl beta-benzyl ester tosylate (H-L-Asp(Bzl)-OtBu.Tos)(Bzl)-OtBu.Tos has several advantages for use in lab experiments. It is stable and water-soluble, making it easy to work with and store. Additionally, it is inexpensive and readily available. However, there are some limitations to using L-Aspartic acid alpha-t-butyl beta-benzyl ester tosylate (H-L-Asp(Bzl)-OtBu.Tos)(Bzl)-OtBu.Tos in lab experiments. It is not suitable for use in high-temperature reactions, as it can decompose at high temperatures. Additionally, it is not suitable for use in reactions involving strong acids or bases, as it can be hydrolyzed in these conditions.

Future Directions

There are several potential future directions for the use of L-Aspartic acid alpha-t-butyl beta-benzyl ester tosylate (H-L-Asp(Bzl)-OtBu.Tos)(Bzl)-OtBu.Tos in scientific research. It could be used to study the structure and function of proteins involved in cancer, as well as to study the effects of drugs on cancer cells. Additionally, it could be used to study the effects of drugs on the immune system, as well as to study the effects of drugs on the brain. Finally, it could be used to study the effects of drugs on the cardiovascular system.

Synthesis Methods

The synthesis of L-Aspartic acid alpha-t-butyl beta-benzyl ester tosylate (H-L-Asp(Bzl)-OtBu.Tos)(Bzl)-OtBu.Tos is a two-step process. In the first step, L-aspartic acid is reacted with t-butyl alcohol in the presence of a base, such as sodium hydroxide, to form an intermediate product, L-aspartic acid alpha-t-butyl ester. In the second step, the intermediate product is reacted with benzyl tosylate to form L-Aspartic acid alpha-t-butyl beta-benzyl ester tosylate (H-L-Asp(Bzl)-OtBu.Tos)(Bzl)-OtBu.Tos.

properties

IUPAC Name

4-O-benzyl 1-O-tert-butyl (2S)-2-aminobutanedioate;4-methylbenzenesulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO4.C7H8O3S/c1-15(2,3)20-14(18)12(16)9-13(17)19-10-11-7-5-4-6-8-11;1-6-2-4-7(5-3-6)11(8,9)10/h4-8,12H,9-10,16H2,1-3H3;2-5H,1H3,(H,8,9,10)/t12-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVSZWBLVMXQGGD-YDALLXLXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)(C)OC(=O)C(CC(=O)OCC1=CC=CC=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)(C)OC(=O)[C@H](CC(=O)OCC1=CC=CC=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29NO7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

L-Aspartic acid alpha-t-butyl beta-benZyl ester tosylate (H-L-Asp(BZl)-OtBu.Tos)

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